2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)11(8-16)12-2-1-3-13(15)17-12/h1-7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYTJBERFHHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 2,6-dichloropyridine under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors, with careful control of temperature and pressure to optimize yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: The chlorophenyl and chloropyridinyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile exhibit promising anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation, particularly against various human cancer cell lines. The compound's mechanism of action appears to involve the disruption of critical cellular pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating potential as a new class of antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Synthesis of Novel Materials
The compound is also being explored for its role in the synthesis of novel materials, including polymers and nanocomposites. Its ability to act as a building block in polymer chemistry allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Evaluation
A detailed study evaluated the anticancer efficacy of several derivatives of this compound using the National Cancer Institute's NCI 60 cell line panel. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against various cancer types .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, confirming its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action for 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(2-chloropyridin-3-yl)acetonitrile
- 2-(4-Chlorophenyl)-2-(3-chloropyridin-4-yl)acetonitrile
Uniqueness
The unique combination of chlorophenyl and chloropyridinyl groups in 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Biological Activity
2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile is a compound with significant potential in pharmaceutical applications, particularly in the fields of antimicrobial and antimalarial research. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C13H8Cl2N2
- CAS Number : 339114-86-2
- Physical State : Solid
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on various pathogens, including Plasmodium species and bacterial strains. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Case Study: Antimalarial Activity
In a study focusing on antimalarial compounds, derivatives similar to this compound were evaluated for their efficacy against Plasmodium falciparum. The results indicated that modifications to the pyridine ring significantly impacted metabolic stability and aqueous solubility, which are crucial for in vivo efficacy. The compound's analogs showed varying degrees of inhibition on PfATP4, a key target in malaria treatment .
Table 1: Antimalarial Efficacy of Related Compounds
| Compound | EC50 (µM) | Metabolic Stability (µL/min/mg) | Notes |
|---|---|---|---|
| WJM992 | 0.395 | 55 | Strong PfATP4 inhibition |
| WJM921 | 0.067 | 42 | Moderate activity |
| 2-(4-Chlorophenyl)-... | TBD | TBD | Further studies needed |
Antibacterial Activity
Another area of investigation has been the antibacterial properties of this compound. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Efficacy Against Chlamydia
A study evaluated the compound's selectivity and efficacy against Chlamydia species, suggesting potential as a starting point for developing selective drugs targeting this pathogen. The synthesized molecules based on similar scaffolds exhibited moderate antibacterial activity .
The mechanism underlying the biological activity of this compound involves interaction with specific enzyme targets and pathways within the pathogens. For instance, its role in inhibiting PfATP4 suggests that it disrupts ion homeostasis in malaria parasites, leading to their death .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of chlorine substituents on the phenyl and pyridinyl rings. Compare chemical shifts with analogous compounds (e.g., ethyl 2-(6-chloropyridin-2-yl)acetate, where pyridinyl protons resonate between δ 7.2–8.5 ppm) .
- Infrared (IR) Spectroscopy : Identify the nitrile (-C≡N) stretch near 2240 cm and aromatic C-Cl stretches at 600–800 cm .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric interactions between the chlorophenyl and chloropyridinyl groups .
Q. How can synthetic routes for this compound be optimized?
- Methodology :
- Intermediate Design : Start with 6-chloropyridin-2-yl acetonitrile derivatives and employ Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl-chloride bond formation .
- Catalytic Systems : Optimize reaction conditions (e.g., Pd catalysts, ligand ratios) to enhance yield. For example, Pd(PPh) in DMF at 80°C has been effective for analogous nitrile-containing compounds .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol .
Q. What analytical techniques are suitable for assessing purity?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to achieve >95% purity .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 279.12 g/mol) via electrospray ionization (ESI-MS) in positive ion mode .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model the electron-withdrawing effects of chlorine substituents on the nitrile group’s electrophilicity. Compare with non-chlorinated analogs (e.g., 2-phenyl-2-pyridinylacetonitrile) to quantify activation barriers .
- Experimental Validation : Perform kinetic studies on Suzuki-Miyaura coupling reactions using aryl boronic acids. Monitor reaction progress via F NMR if fluorinated substrates are used .
Q. What are the potential degradation pathways of this compound under environmental conditions?
- Methodology :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Analyze degradation products (e.g., carboxylic acids via LC-MS) to assess stability .
- Photodegradation : Use UV irradiation (λ = 254 nm) in a photoreactor and identify intermediates (e.g., dechlorinated species) via GC-MS .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodology :
- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
Q. What strategies can mitigate cytotoxicity during in vitro pharmacological testing?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Modify the nitrile group to less reactive moieties (e.g., amides) while retaining target affinity. Compare IC values in cell viability assays .
- Prodrug Design : Mask the nitrile group with a biodegradable ester or carbamate to reduce off-target interactions .
Comparative Data for Advanced Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
